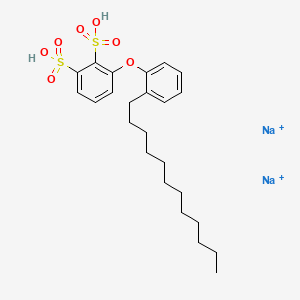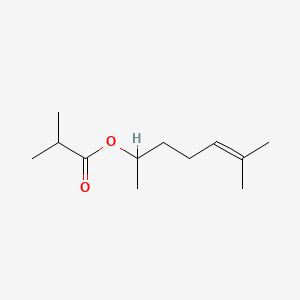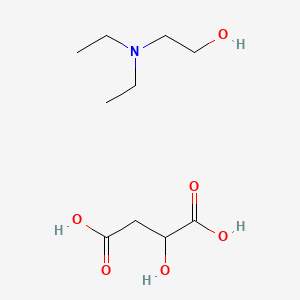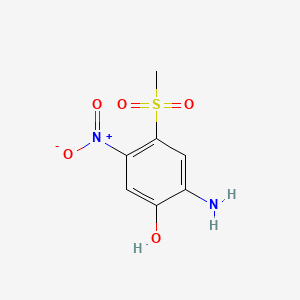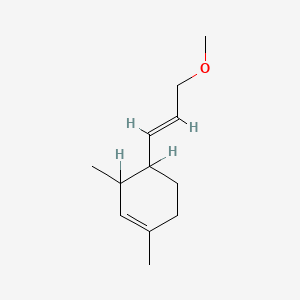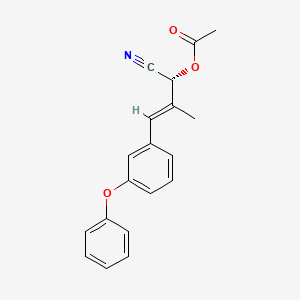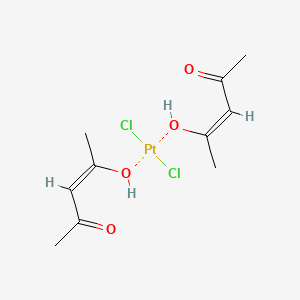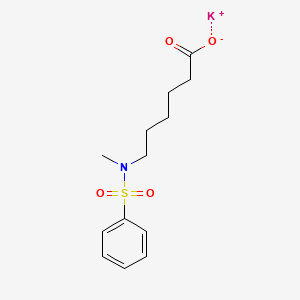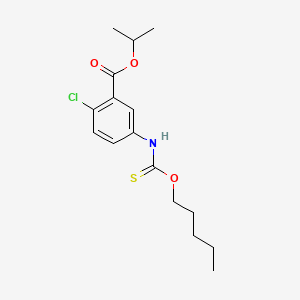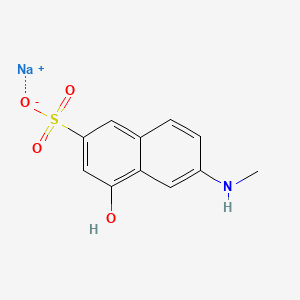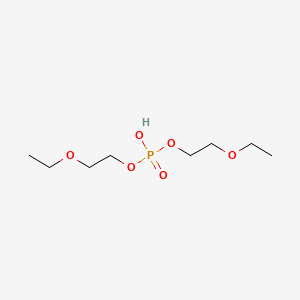
Bis(2-ethoxyethyl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethoxyethyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C8H19O6P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 2-ethoxyethanol. The reaction is carried out in the presence of a catalyst, and the molar ratio of phosphorus oxychloride to 2-ethoxyethanol is maintained at 1:2. The reaction mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The temperature is then raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Bis(2-ethoxyethyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-ethoxyethanol.
Esterification: It can react with alcohols to form different esters.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-ethoxyethanol.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Bis(2-ethoxyethyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology and Medicine: It is used in biochemical research for the study of phosphorylation processes and as a component in certain pharmaceutical formulations.
Industry: In industrial applications, it is used as a surfactant, lubricant additive, and corrosion inhibitor. It is also employed in the extraction and separation of metals, particularly in the nuclear and rare earth industries .
作用機序
The mechanism of action of Bis(2-ethoxyethyl) hydrogen phosphate involves its ability to donate and accept phosphate groups. This property makes it useful in phosphorylation reactions, where it can transfer phosphate groups to other molecules. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation processes.
類似化合物との比較
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphoric acid
- Tri(2-ethylhexyl) phosphate
Comparison: Bis(2-ethoxyethyl) hydrogen phosphate is unique due to its specific ethoxyethyl groups, which impart different solubility and reactivity characteristics compared to other similar compounds. For example, Bis(2-ethylhexyl) hydrogen phosphate has longer alkyl chains, making it more hydrophobic and suitable for different applications .
特性
CAS番号 |
94113-78-7 |
|---|---|
分子式 |
C8H19O6P |
分子量 |
242.21 g/mol |
IUPAC名 |
bis(2-ethoxyethyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-3-11-5-7-13-15(9,10)14-8-6-12-4-2/h3-8H2,1-2H3,(H,9,10) |
InChIキー |
LYBYLVMWDKBFTO-UHFFFAOYSA-N |
正規SMILES |
CCOCCOP(=O)(O)OCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
